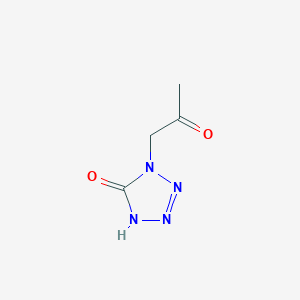
N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide, also known as N-acetyl-4-methoxyphenylacetamide (AMPA), is an organic compound that is widely used in scientific research and laboratory experiments. It is a synthetic compound, consisting of an acetyl group linked to a phenyl ring and a methoxyphenyl ring, and has been studied for its potential applications in many fields. AMPA has been used to study the biochemical and physiological effects of various drugs, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
Pharmacological Applications and Toxicology
Metabolism and Genetic Differences in Drug Efficacy Research on compounds like acetaminophen (a well-known analgesic and antipyretic) has revealed significant insights into how genetic differences among individuals and ethnic groups can influence drug metabolism, efficacy, and the risk of toxicity. Studies have identified various metabolic pathways, including glucuronidation and oxidation, and linked these to pharmacogenetic profiles that may affect susceptibility to adverse effects or therapeutic outcomes (Li-zi Zhao & G. Pickering, 2011).
Environmental Protection and Drug Elimination Research has also explored the environmental impact of pharmaceuticals, including their presence in water and the effectiveness of adsorption technologies in removing drugs like acetaminophen from water. This is crucial for preventing environmental pollution and ensuring water safety. Advances in adsorbent materials, such as ZnAl/biochar, have shown high potential for removing contaminants from water, addressing both environmental and public health concerns (C. Igwegbe et al., 2021).
Mechanisms of Action in Drug Efficacy
Analgesic Effects and Mechanisms The analgesic mechanisms of acetaminophen, a compound related to "N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide," have been extensively studied. Research indicates that metabolization to N-acylphenolamine (AM404) and action on specific receptors in the brain and spinal cord are key to its analgesic effects. This provides a basis for understanding how similar compounds might act and suggests avenues for developing new analgesics with improved efficacy and safety profiles (N. Ohashi & T. Kohno, 2020).
Environmental and Health Safety
Degradation and Toxicity The degradation of pharmaceuticals, including acetaminophen, in the environment and the formation of toxic by-products is a growing concern. Studies focus on understanding the degradation pathways, the resulting by-products, and their biotoxicity. This research is critical for developing strategies to mitigate environmental exposure and potential health risks associated with pharmaceutical pollutants (Mohammad Qutob et al., 2022).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(19)14-5-7-15(8-6-14)18-17(20)11-13-3-9-16(21-2)10-4-13/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKLZEKJMJQYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide](/img/structure/B2766181.png)
![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2766182.png)




![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766189.png)
![6-Azaspiro[3.4]octan-5-one](/img/structure/B2766190.png)

amine](/img/structure/B2766194.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766195.png)
![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2766197.png)
![N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2766198.png)
